molecular formula C21H22N6O5S B15042837 ethyl {2-methoxy-4-[(E)-(2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetate

ethyl {2-methoxy-4-[(E)-(2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetate

Cat. No.: B15042837
M. Wt: 470.5 g/mol
InChI Key: NUEHESYHLFTCJW-WSDLNYQXSA-N
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Description

ETHYL 2-{2-METHOXY-4-[(E)-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETATE is a complex organic compound with a unique structure that includes a phenoxy group, a tetrazole ring, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-METHOXY-4-[(E)-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxy-4-formylphenol with ethyl bromoacetate in the presence of a base to form the ethyl ester intermediate. This intermediate is then reacted with 1-phenyl-1H-tetrazole-5-thiol and an appropriate amine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-METHOXY-4-[(E)-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group can yield quinone derivatives, while reduction of the nitro group can produce amines .

Scientific Research Applications

ETHYL 2-{2-METHOXY-4-[(E)-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-METHOXY-4-[(E)-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and tetrazole groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. This compound can inhibit or activate specific enzymes, affecting cellular processes and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{2-METHOXY-4-[(E)-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETATE is unique due to its combination of a phenoxy group, a tetrazole ring, and an ethyl ester. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H22N6O5S

Molecular Weight

470.5 g/mol

IUPAC Name

ethyl 2-[2-methoxy-4-[(E)-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]hydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C21H22N6O5S/c1-3-31-20(29)13-32-17-10-9-15(11-18(17)30-2)12-22-23-19(28)14-33-21-24-25-26-27(21)16-7-5-4-6-8-16/h4-12H,3,13-14H2,1-2H3,(H,23,28)/b22-12+

InChI Key

NUEHESYHLFTCJW-WSDLNYQXSA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=NN2C3=CC=CC=C3)OC

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=NN2C3=CC=CC=C3)OC

Origin of Product

United States

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